2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide
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Description
Scientific Research Applications
Neuroinflammation Imaging
A novel series of pyrazolo[1,5-a]pyrimidines, structurally related to a known compound, demonstrated high affinity for the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. The compounds displayed subnanomolar affinity, comparable to the reference, with potential as in vivo PET radiotracers for neuroinflammation, supported by brain uptake and accumulation in a rodent model of neuroinflammation. This underscores their value in researching neuroinflammatory conditions and the development of imaging agents for such diseases (Damont et al., 2015).
Antitumor Activity
Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their anticancer activity against 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting a potential pathway for discovering new anticancer agents by modifying the pyrimidine ring in the compound's structure (Al-Sanea et al., 2020).
Antimicrobial Activity
Another study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, which demonstrated antimicrobial activity. These compounds were characterized by various spectroscopic methods and their antimicrobial efficacy tested, providing insights into the development of novel antimicrobial agents (Bondock et al., 2008).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide were studied for their antioxidant activity. The structures were characterized, and their antioxidant capabilities were assessed in vitro, showing significant activity. This research contributes to the understanding of the antioxidant potential of pyrazole-acetamide derivatives and their possible therapeutic applications (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4S/c18-11-2-1-3-12(6-11)21-15(24)8-22-10-19-16-14(17(22)25)7-20-23(16)13-4-5-28(26,27)9-13/h1-3,6-7,10,13H,4-5,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRANJKYQXLDNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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